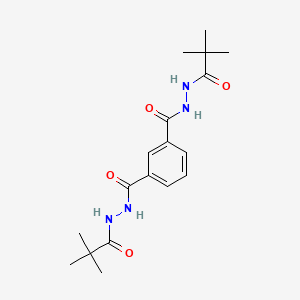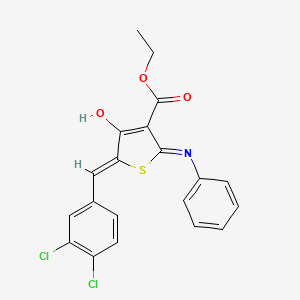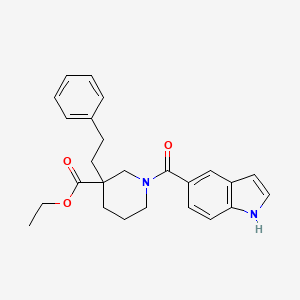
5-(1,3-benzodioxol-5-ylmethyl)-1,3,5-triazinane-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1,3-benzodioxol-5-ylmethyl)-1,3,5-triazinane-2-thione is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is commonly referred to as BMTT and is a member of the triazine family of compounds. BMTT has been found to have a wide range of biochemical and physiological effects and has been studied extensively in laboratory experiments.
Mecanismo De Acción
The mechanism of action of BMTT involves its ability to bind to specific enzymes and inhibit their activity. BMTT has been found to bind to the active site of carbonic anhydrase and prevent the conversion of carbon dioxide to bicarbonate ions. This inhibition of carbonic anhydrase activity leads to a decrease in the pH of the surrounding environment, which can have various physiological effects.
Biochemical and Physiological Effects:
BMTT has been found to have a wide range of biochemical and physiological effects. It has been shown to have anti-tumor properties, as it can inhibit the growth of cancer cells. BMTT has also been found to have anti-inflammatory properties and has been studied for its potential applications in the treatment of inflammatory diseases. Additionally, BMTT has been found to have a positive effect on the cardiovascular system, as it can increase blood flow and improve endothelial function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using BMTT in laboratory experiments is its potency. BMTT has been found to be a highly effective inhibitor of enzymes such as carbonic anhydrase, making it a valuable tool for studying the activity of these enzymes. However, one limitation of using BMTT in laboratory experiments is its potential toxicity. BMTT has been found to be toxic to certain cell types, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on BMTT. One area of interest is the development of new synthesis methods that can improve the yield and purity of BMTT. Additionally, further research is needed to fully understand the mechanism of action of BMTT and its potential applications in various scientific fields. Finally, there is a need for more research on the potential toxicity of BMTT and its effects on various cell types.
Métodos De Síntesis
The synthesis of BMTT involves the reaction between 1,3,5-triazinane-2-thione and 1,3-benzodioxole-5-carbaldehyde. The reaction is catalyzed by a Lewis acid and can be carried out under mild reaction conditions. The yield of BMTT can be optimized by controlling the reaction temperature and reaction time.
Aplicaciones Científicas De Investigación
BMTT has been extensively studied for its potential applications in various scientific research fields. It has been found to be a potent inhibitor of enzymes such as carbonic anhydrase, which plays a crucial role in various physiological processes. BMTT has also been studied for its potential applications in the treatment of cancer, as it has been found to have anti-tumor properties.
Propiedades
IUPAC Name |
5-(1,3-benzodioxol-5-ylmethyl)-1,3,5-triazinane-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S/c17-11-12-5-14(6-13-11)4-8-1-2-9-10(3-8)16-7-15-9/h1-3H,4-7H2,(H2,12,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSKZYAPGCAXNQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1NC(=S)NCN1CC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(2-methoxyethyl)-6-{[2-(1,3-thiazol-2-yl)-1-piperidinyl]carbonyl}-1,3-benzoxazole](/img/structure/B6050933.png)
![1-sec-butyl-7-cyclopropyl-2-mercapto-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B6050953.png)
![5-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}carbonyl)-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-6-one](/img/structure/B6050956.png)
![2,4-dimethoxy-N'-{[3-(4-methylphenyl)-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide](/img/structure/B6050963.png)

![2-(2-chlorophenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B6050974.png)
![ethyl 4-[2-(2-chlorobenzyl)-4-morpholinyl]-1-piperidinecarboxylate](/img/structure/B6050985.png)
![N-[(1-cyclopentyl-3-piperidinyl)methyl]-N-(3-isoxazolylmethyl)-2-(1-piperidinyl)ethanamine](/img/structure/B6050992.png)
![2-phenyl-N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B6050996.png)
![N-cyclopropyl-2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6051004.png)
![{1-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}[4-(methylthio)phenyl]methanone](/img/structure/B6051012.png)